N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through cyclopropanation reactions involving alkenes and diazo compounds.
Amide Bond Formation: The final step involves the formation of the amide bond through condensation reactions between amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanide salts for nucleophilic substitution, halogens for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide: can be compared with other amides containing cyano and cyclopropyl groups.
This compound: can also be compared with other benzofuran derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H25N3O, with a molecular weight of 323.4 g/mol. The structure includes a cyano group and a benzofuran moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H25N3O |
Molecular Weight | 323.4 g/mol |
CAS Number | 1252307-09-7 |
Potential Mechanisms:
- Receptor Modulation : Similar compounds have been identified as agonists or antagonists at specific receptors, including serotonin and melatonin receptors .
- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Biological Activity
The biological activity of this compound has been evaluated primarily through in vitro studies. Key findings include:
Antimicrobial Activity
Studies have suggested that related compounds possess antimicrobial properties. For example, certain derivatives showed significant activity against various bacterial strains, indicating potential applications in antibiotic development .
Anticancer Potential
Preliminary investigations into structurally similar compounds have demonstrated cytotoxic effects on cancer cell lines. These findings suggest that this compound may have potential as an anticancer agent .
Case Studies
While specific case studies on this exact compound are scarce, related research highlights the following:
Study 1: Antimicrobial Efficacy
A study evaluating a series of benzofuran derivatives found that modifications to the structure significantly enhanced antimicrobial activity against Gram-positive bacteria. This suggests that similar modifications could be explored for this compound to optimize its efficacy .
Study 2: Anticancer Activity
Another study focused on a class of compounds with similar functional groups reported promising results against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12(15-10-23-16-6-4-3-5-14(15)16)20-9-17(22)21-18(2,11-19)13-7-8-13/h3-6,12-13,15,20H,7-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGNWQFNNXRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C12)NCC(=O)NC(C)(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.